3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound you mentioned seems to be a derivative of benzothiazole, with a propanoic acid group attached to the benzothiazole ring and a methoxy group attached to the propanoic acid .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The specific synthesis pathway for “3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid” would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in condensation reactions, diazo-coupling reactions, and Knoevenagel condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can include density, boiling point, vapor pressure, and solubility .Scientific Research Applications
Benzothiazole Compounds in Drug Synthesis
- Benzimidazole and its derivatives, structurally similar to benzothiazoles, are widely used as lead molecules for synthesizing a variety of pharmacologically active moieties. These compounds have displayed a broad spectrum of biological activities including anthelmintic, proton pump inhibitor, antibiotic, antiprotozoal, antifungal, anticancer, antiviral, antioxidant, and anti-inflammatory effects. The diversity in the biological actions of benzimidazole compounds underlines their importance in drug discovery and potential uses in various therapeutic areas (Thapa, Nargund, & Biradar, 2022).
Applications in Organic Chemistry
- L-Proline, an organocatalyst with similarities to benzothiazole structures, is noted for its versatility in catalyzing different asymmetric syntheses. It plays a significant role in the synthesis of various heterocyclic skeletons such as benzimidazoles and benzothiazoles, indicating the importance of such structures in organic synthesis and their potential applications in creating biologically relevant compounds (Thorat et al., 2022).
Antiproliferative Properties of Related Structures
- Thiazole and oxazole compounds, which share a core heterocyclic structure with benzothiazoles, have been recognized for their variety of biological activities. These compounds, including their derivatives, have shown significant antiproliferative and antitumor activities, highlighting the potential therapeutic applications of structurally related compounds in treating cancer and related conditions (Guerrero-Pepinosa et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid are mycobacterial mycolic acid transporters, specifically MmpL3 . These transporters play a crucial role in the survival and virulence of mycobacteria, including Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the bacteria’s ability to survive and proliferate .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway, a critical pathway for the survival and pathogenicity of mycobacteria . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids to the cell wall, leading to a weakened cell wall and reduced bacterial survival .
Pharmacokinetics
The compound’s water-solubility suggests it may have good bioavailability
Result of Action
The result of the compound’s action is a significant reduction in the survival and proliferation of mycobacteria . In vitro studies have shown that the compound exhibits excellent anti-tubercular activity, with inhibition rates of up to 98% .
Safety and Hazards
Future Directions
Research on benzothiazole derivatives is ongoing, with many potential applications in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the synthesis of new benzothiazole derivatives, the exploration of their biological activities, and their potential use in the development of new drugs .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been found to exhibit profound antimicrobial activity .
Cellular Effects
The effects of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid on various types of cells and cellular processes are not well-documented. Benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis .
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit remarkable anticancer activity .
Temporal Effects in Laboratory Settings
There is currently limited information available on the changes in the effects of this compound over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-8(11(13)14)6-10-12-7-4-2-3-5-9(7)16-10/h2-5,8H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRYELDXMWHXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NC2=CC=CC=C2S1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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